![molecular formula C6H5N3O3 B11915307 3-Methyl-5,6-dihydroisoxazolo[3,4-d]pyridazine-4,7-dione](/img/structure/B11915307.png)
3-Methyl-5,6-dihydroisoxazolo[3,4-d]pyridazine-4,7-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-5,6-dihydroisoxazolo[3,4-d]pyridazine-4,7-dione is a heterocyclic compound with a molecular formula of C6H5N3O3 and a molecular weight of 167.12 g/mol . This compound is part of the isoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 3-Methyl-5,6-dihydroisoxazolo[3,4-d]pyridazine-4,7-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,2,5-oxadiazole-3,4-dicarbohydrazide with hydrochloric acid in water . The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Chemical Reactions Analysis
3-Methyl-5,6-dihydroisoxazolo[3,4-d]pyridazine-4,7-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include nitric acid, trifluoroacetic acid, and chloroform . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with nitric and trifluoroacetic acids can lead to the formation of 1,5,6-trioxides .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities . Additionally, it is used in the development of new materials and industrial processes due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-Methyl-5,6-dihydroisoxazolo[3,4-d]pyridazine-4,7-dione involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the specific application and context. For example, in medicinal chemistry, it may interact with enzymes or receptors involved in disease pathways .
Comparison with Similar Compounds
3-Methyl-5,6-dihydroisoxazolo[3,4-d]pyridazine-4,7-dione can be compared with other similar compounds, such as pyridazines and pyridazinones. These compounds share a similar core structure but differ in their substituents and functional groups, leading to variations in their chemical and biological properties . The uniqueness of this compound lies in its specific substitution pattern and the resulting properties.
Properties
Molecular Formula |
C6H5N3O3 |
|---|---|
Molecular Weight |
167.12 g/mol |
IUPAC Name |
3-methyl-5,6-dihydro-[1,2]oxazolo[3,4-d]pyridazine-4,7-dione |
InChI |
InChI=1S/C6H5N3O3/c1-2-3-4(9-12-2)6(11)8-7-5(3)10/h1H3,(H,7,10)(H,8,11) |
InChI Key |
ULEBZJGPULNUSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NO1)C(=O)NNC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


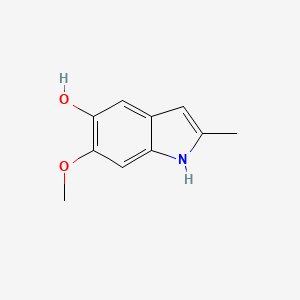
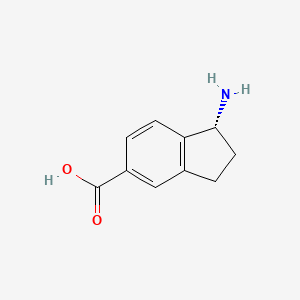

![1,4-Dioxaspiro[4.5]decane-2-carbaldehyde](/img/structure/B11915256.png)
![4-Chloro-2-methylpyrrolo[1,2-a]pyrimidine](/img/structure/B11915258.png)

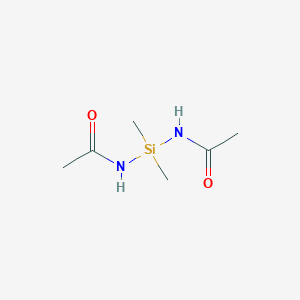


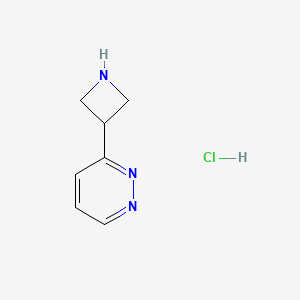


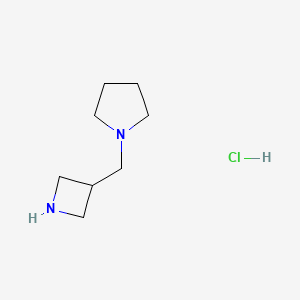
![7-Chloro-5-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B11915318.png)
